4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine
説明
4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CBP is a piperazine derivative that has been shown to exhibit various biological activities, including antibacterial, antifungal, and antiparasitic properties.
作用機序
The mechanism of action of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been shown to bind to the peptidoglycan layer of the bacterial cell wall, preventing the cross-linking of the peptidoglycan strands and ultimately leading to cell lysis. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has also been shown to disrupt the bacterial membrane by increasing its permeability, which leads to leakage of intracellular contents and cell death.
Biochemical and Physiological Effects
4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been shown to have low toxicity in vitro and in vivo. It has been found to have minimal cytotoxicity against human cell lines, indicating its potential safety for human use. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has also been shown to have low acute toxicity in animal models, with no adverse effects observed at doses up to 2000 mg/kg. However, further studies are needed to fully evaluate the safety and toxicity of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine.
実験室実験の利点と制限
One advantage of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is its broad-spectrum activity against various bacterial, fungal, and parasitic pathogens. This makes it a potential candidate for the development of new antimicrobial agents. Another advantage is its low toxicity, which makes it a safer alternative to other antimicrobial agents that have higher toxicity profiles.
One limitation of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is its poor solubility in water, which can limit its bioavailability and efficacy. This can be overcome by formulating 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine into a more soluble form, such as a prodrug or a nanoparticle. Another limitation is its potential for drug resistance, which can develop over time with prolonged use. This emphasizes the need for continued research to identify new compounds with improved efficacy and lower potential for resistance.
将来の方向性
There are several future directions for research on 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine. One area of research is the development of new formulations of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine that can improve its bioavailability and efficacy. This can include the development of prodrugs, nanoparticles, or other delivery systems that can enhance its solubility and target specific pathogens.
Another area of research is the evaluation of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine in combination with other antimicrobial agents. This can help to overcome the potential for drug resistance and improve its overall efficacy. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine can also be combined with other therapeutic agents, such as anti-inflammatory agents or immune modulators, to enhance its therapeutic potential.
Finally, further studies are needed to fully understand the mechanism of action of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine and its potential for off-target effects. This can help to identify potential side effects and develop strategies to minimize them. Overall, 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has shown great promise as a potential therapeutic agent, and continued research is needed to fully evaluate its potential for clinical use.
科学的研究の応用
4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been shown to have antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
特性
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methoxyphenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-24-19-4-2-3-17(13-19)14-21-23-11-9-22(10-12-23)15-16-5-7-18(20)8-6-16/h2-8,13-14H,9-12,15H2,1H3/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVLYGAVMBKXIU-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。